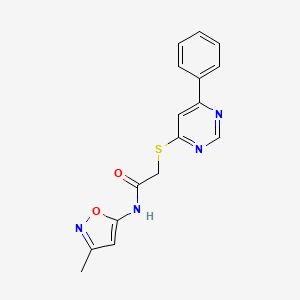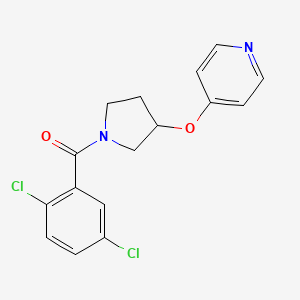
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound is dichlorinated, meaning it has two chlorine atoms, and it also contains a methanone group.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization. It also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Formulation Development
- Improving Solubility for Toxicology and Clinical Studies : A study developed a formulation for a compound structurally similar to the chemical . This formulation aimed at increasing in vivo exposure of poorly water-soluble compounds, which is crucial for successful toxicological and early clinical evaluations (Burton et al., 2012).
Structural Analysis
- Crystal and Molecular Structure Analysis : A research focused on the crystal and molecular structure analysis of a compound similar to the requested chemical. Such analysis helps in understanding the chemical and physical properties of these compounds (Lakshminarayana et al., 2009).
Synthesis and Molecular Docking
Anticancer and Antimicrobial Agents : Compounds structurally related to "(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" were synthesized and evaluated for their anticancer and antimicrobial activities. This underscores the potential pharmaceutical applications of such compounds (Katariya et al., 2021).
Molecular Docking and Antimicrobial Activity : Another study conducted molecular docking and evaluated antimicrobial activity, highlighting the relevance of these compounds in drug discovery and development (Sivakumar et al., 2021).
Biological Evaluation
Antiinflammatory and Antibacterial Agents : Research on related compounds demonstrated potential as antiinflammatory and antibacterial agents, which could lead to new therapeutic applications (Ravula et al., 2016).
Chiral Intermediate Production : A study explored the production of a key chiral intermediate of an anti-allergic drug, demonstrating the utility of these compounds in pharmaceutical manufacturing (Ni et al., 2012).
Antimicrobial Activity of Pyridine Derivatives : Research into pyridine derivatives, which are structurally related, showed variable and modest antimicrobial activity, indicating potential applications in combating infections (Patel et al., 2011).
Synthesis and Biological Evaluation of Organotin(IV) Complexes : The synthesis and evaluation of new organotin(IV) complexes involving similar compounds showed promising antibacterial activities, suggesting potential in drug development (Singh et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole scaffolds and pyrrolidine rings have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Similar compounds with indole and pyrrolidine structures have been shown to interact with their targets leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in similar compounds has been associated with efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially impact the bioavailability of this compound .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-1-2-15(18)14(9-11)16(21)20-8-5-13(10-20)22-12-3-6-19-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTMENPKZCSCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

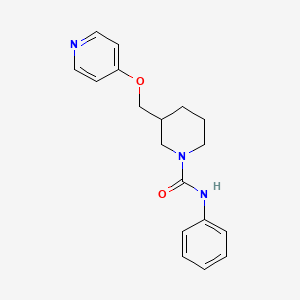
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)
![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)


![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)
![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)
![2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2471100.png)
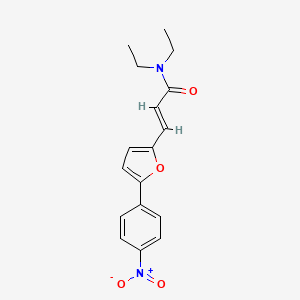
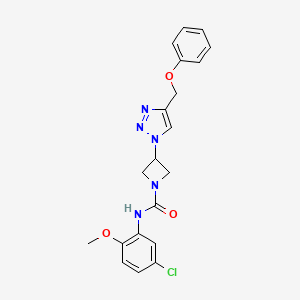
methanone](/img/structure/B2471105.png)
